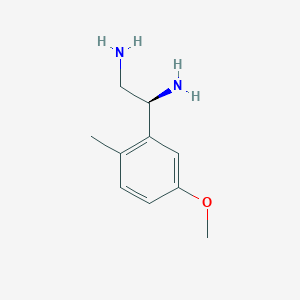

(1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine

Description

(1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine is a chiral diamine featuring a 5-methoxy-2-methylphenyl substituent at the C1 position of an ethane-1,2-diamine backbone.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(1S)-1-(5-methoxy-2-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-7-3-4-8(13-2)5-9(7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m1/s1 |

InChI Key |

BPOYASXAQIPZDV-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)OC)[C@@H](CN)N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:

Starting Material: Begin with 5-methoxy-2-methylbenzaldehyde.

Reductive Amination: React the aldehyde with ethylenediamine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Purification: Purify the product using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis might be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Chemistry:

- Used as a building block for synthesizing more complex molecules.

- Studied for its reactivity and potential to form various derivatives.

Biology:

- Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine:

- Potential applications in drug development, particularly for compounds targeting neurological pathways.

Industry:

- Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (1S)-1-(5-Methoxy-2-methylphenyl)ethane-1,2-diamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The methoxy and methyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

- Alkoxy Group Stability : The 5-methoxy group in the target compound may face thermal instability during synthesis, as seen in alkoxy-substituted imidazolines. For example, 2-(2-alkoxyphenyl)-1H-imidazolines decompose via dealkylation under atmospheric distillation, yielding 2-(2-hydroxyphenyl)-1H-imidazoline . This suggests that the 5-methoxy group in the target compound may require controlled conditions to avoid degradation.

Lipophilicity and Bioactivity

- N,N-Bis-(4-substituted benzyl) Derivatives : Ethane-1,2-diamine derivatives modified with lipophilic groups (e.g., 4-chlorobenzyl) show enhanced anthelmintic activity against Fasciola hepatica (70–90% inhibition at 50 mg/mL) compared to piperazine. Their ClogP values (2.8–4.5) correlate with improved membrane permeability . The target compound’s 5-methoxy-2-methylphenyl group may similarly enhance lipophilicity, though experimental validation is needed.

Data Table: Key Properties of Ethane-1,2-diamine Derivatives

Mechanistic Insights and Toxicity Considerations

- Mechanism of Action (MOA) : Ethane-1,2-diamine derivatives may act via metal chelation or enzyme inhibition. For instance, zinc complexes of Schiff base diamines exhibit antimicrobial activity through membrane disruption .

- Cytotoxicity: Propane-1,3-diamine derivatives’ higher toxicity is attributed to increased cellular uptake or non-specific binding . The target compound’s ethane backbone may mitigate this risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.